(3-Bromophenyl)-dimethylphosphane
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Overview
Description
(3-Bromophenyl)-dimethylphosphane is an organophosphorus compound characterized by the presence of a bromine atom on the phenyl ring and two methyl groups attached to the phosphorus atom
Mechanism of Action
Target of Action
Similar compounds such as (3s)-n- (3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide have been found to target enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It’s likely that it interacts with its targets through a process of binding and inhibition, similar to other compounds in its class .
Biochemical Pathways
Related compounds have been found to inhibit the akt pathway , which plays a crucial role in cell survival and apoptosis.
Pharmacokinetics
Similar compounds have shown variable absorption, distribution, and metabolism . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
Related compounds have been found to inhibit cancer cell invasion in vitro and tumor growth in vivo . They also have been found to produce free radicals and reactive oxygen species (ROS) through routine metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Bromophenyl)-dimethylphosphane. For instance, the presence of other chemicals, pH levels, temperature, and light exposure can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)-dimethylphosphane typically involves the reaction of 3-bromophenylmagnesium bromide with chlorodimethylphosphane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3-Bromophenylmagnesium bromide+Chlorodimethylphosphane→this compound+MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions, where the reagents are handled in bulk quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)-dimethylphosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution Reactions: Substituted phenylphosphane derivatives.
Oxidation Reactions: Phosphine oxides.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
(3-Bromophenyl)-dimethylphosphane has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of phosphine ligands for catalysis and coordination chemistry.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds.
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)-dimethylphosphane: Similar structure but with the bromine atom in the para position.
(2-Bromophenyl)-dimethylphosphane: Similar structure but with the bromine atom in the ortho position.
Phenyl-dimethylphosphane: Lacks the bromine atom on the phenyl ring.
Uniqueness
(3-Bromophenyl)-dimethylphosphane is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom in the meta position allows for selective substitution reactions and enhances the compound’s utility in cross-coupling reactions compared to its ortho and para analogs.
Properties
IUPAC Name |
(3-bromophenyl)-dimethylphosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrP/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZUUDGFWAPNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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